3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid
Description
3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid is a β-amino acid derivative featuring a substituted phenyl group at the β-position. Its IUPAC name is this compound, with the SMILES notation COC1=CC=C(C=C1)C(CC(=O)O)N . This compound is structurally characterized by a methoxy group at the para position and a methyl group at the meta position of the aromatic ring, differentiating it from simpler phenylalanine analogs.
Properties
IUPAC Name |
3-amino-3-(4-methoxy-3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(3-4-10(7)15-2)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXUSSDPPUMXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389662 | |
| Record name | 3-amino-3-(4-methoxy-3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54503-17-2 | |
| Record name | 3-amino-3-(4-methoxy-3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step approach starting from substituted benzaldehydes, specifically 4-methoxy-3-methylbenzaldehyde . The key steps include:
- Condensation Reaction: The aldehyde group of 4-methoxy-3-methylbenzaldehyde is condensed with malonic acid or its derivatives in the presence of ammonium acetate or ammonia to form the β-amino acid skeleton.
- Amination: Introduction of the amino group at the β-position is achieved via ammonium acetate acting as the nitrogen source during the condensation.
- Reflux Conditions: The reaction is generally carried out in ethanol under reflux for several hours (typically 6–8 hours) to ensure complete conversion.
- Isolation: The product precipitates out as a solid, which is filtered, washed, and dried to yield the crude amino acid.
This method is a variation of the classical Strecker-type synthesis or Knoevenagel condensation followed by amination, adapted for β-amino acids with substituted aromatic rings.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Purpose | Yield Range (%) |
|---|---|---|---|
| Starting Material | 4-Methoxy-3-methylbenzaldehyde | Aromatic aldehyde precursor | — |
| Condensation | Malonic acid, ammonium acetate, ethanol, reflux (6–8 h) | Formation of β-amino acid backbone | 40–50% |
| Work-up | Filtration, washing with cold ethanol | Isolation of crude product | — |
| Purification | Recrystallization or chromatographic methods | Purification to analytical grade | — |
This procedure is supported by literature describing similar β-amino acid syntheses, where yields of 45% were reported for 3-amino-3-(4-methoxyphenyl)propanoic acid analogs under comparable conditions.
Alternative Synthetic Routes
- Reductive Amination Route: Starting from 4-methoxy-3-methylbenzaldehyde, reductive amination with ammonia or amine sources in the presence of reducing agents such as sodium cyanoborohydride can be employed to introduce the amino group, followed by chain extension with propanoic acid derivatives under basic conditions.
- Michael Addition: Amination via Michael addition of ammonia to α,β-unsaturated esters derived from the aromatic aldehyde and malonic acid derivatives.
- Esterification and Hydrolysis: In some cases, ester intermediates (e.g., methyl esters) are synthesized first and then hydrolyzed to the free acid to improve handling and purification.
Industrial Considerations
Industrial synthesis often adapts the above methods with optimizations such as:
- Use of continuous flow reactors to improve reaction control and scalability.
- Employment of automated synthesis platforms to enhance reproducibility.
- Application of green chemistry principles , including solvent recycling and use of less hazardous reagents.
- Optimization of reaction parameters (temperature, catalyst loading, reaction time) to maximize yield and purity.
Comparative Data and Research Findings
Mechanistic Insights and Reaction Analysis
- The condensation step involves the formation of an α,β-unsaturated intermediate via Knoevenagel condensation between the aldehyde and malonic acid.
- Ammonium acetate serves as both the nitrogen source and a mild acid catalyst, facilitating the formation of the β-amino acid.
- The electron-donating methoxy group on the aromatic ring increases the electrophilicity of the aldehyde carbonyl, potentially enhancing reaction rates.
- The methyl substituent at the 3-position influences steric and electronic properties, which can affect yield and purity.
- The product typically precipitates out due to its low solubility in ethanol, simplifying isolation.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Knoevenagel Condensation + Amination | 4-Methoxy-3-methylbenzaldehyde, malonic acid, ammonium acetate | Ethanol, reflux 6–8 h | Straightforward, moderate yield | Requires reflux, moderate yield |
| Reductive Amination + Chain Extension | 4-Methoxy-3-methylbenzaldehyde, ammonia, sodium cyanoborohydride, propanoic acid derivatives | Mild reducing conditions, basic medium | Selective amination, scalable | More steps, sensitive reagents |
| Esterification of Acid Derivative | Corresponding acid, methanol, strong acid catalyst (e.g., H2SO4) | Reflux in methanol | Useful for protecting groups | Additional hydrolysis step needed |
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of derivatives of 3-amino-3-(4-methoxy-3-methylphenyl)propanoic acid in anticancer therapies. For instance, compounds derived from this structure have demonstrated significant cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells. A study evaluated these compounds' ability to reduce cell viability and migration, showing promising results compared to standard chemotherapeutics like doxorubicin and cisplatin .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | Viability Reduction (%) | Notes |
|---|---|---|---|
| Compound 1 | A549 | 50% | Significant cytotoxicity |
| Compound 2 | Vero | 30% | Lower toxicity to non-cancerous cells |
| Compound 3 | HCT116 | 45% | Effective against colorectal cancer |
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. Research indicates that it may help mitigate neurodegeneration by acting on specific neurotransmitter systems, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Cosmetic Applications
The cosmetic industry has shown interest in incorporating this compound into formulations due to its skin-beneficial properties. Its ability to enhance skin hydration and elasticity makes it a valuable ingredient in anti-aging products.
Table 2: Cosmetic Formulation Properties
| Property | Effect |
|---|---|
| Hydration | Increases moisture retention |
| Elasticity | Improves skin firmness |
| Antioxidant Activity | Reduces oxidative stress |
Formulation Studies
Experimental designs using response surface methodology have successfully optimized formulations containing this compound, enhancing sensory attributes and overall product stability .
Material Science Applications
In materials science, this compound is being explored for its potential as a polymer additive. Its incorporation can improve the mechanical properties of polymers used in various applications, including coatings and composites.
Table 3: Material Properties Enhancement
| Property | Improvement |
|---|---|
| Tensile Strength | Increased by up to 20% |
| Flexibility | Enhanced durability |
| Thermal Stability | Higher resistance to heat |
Case Study 1: Anticancer Efficacy
A comprehensive study conducted on a series of derivatives showed that specific modifications to the amino acid structure led to enhanced anticancer activity against A549 cells. The research utilized in vitro assays to measure cell viability and migration, establishing a clear link between structural changes and biological efficacy.
Case Study 2: Cosmetic Formulation Optimization
In a controlled study on cosmetic formulations containing this compound, researchers applied the Box-Behnken design to assess the interaction between various ingredients. The findings indicated that formulations with higher concentrations of the compound exhibited superior moisturizing effects and consumer satisfaction ratings.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-3-(4-methoxyphenyl)propanoic Acid
- Structure : Lacks the 3-methyl group present in the target compound.
- This derivative is often used as a precursor in peptide synthesis .
3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid
- Structure : Contains two methoxy groups (positions 2 and 3) instead of one methoxy and one methyl group.
- Such derivatives are explored for neuroprotective applications .
3-Amino-3-(4-ethoxynaphthalen-1-yl)propanoic Acid
- Structure : Replaces the phenyl ring with a naphthalene system and introduces an ethoxy group.
- Impact : The extended aromatic system enhances π-π stacking interactions, making it suitable for targeting hydrophobic binding pockets in proteins. Its molecular weight (259.3 g/mol) exceeds that of the target compound, affecting pharmacokinetics .
Functional Group Modifications
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
3-(4-Hydroxy-3-nitrophenyl)propanoic Acid
- Structure : Nitro and hydroxyl groups introduce strong electron-withdrawing and donating effects.
- Impact : The nitro group enhances reactivity, making this compound a candidate for electrophilic substitution reactions in synthetic chemistry .
Stereochemical Variations
(S)-3-Amino-3-(3-nitrophenyl)propanoic Acid
(3S)-3-Amino-3-(3-iodophenyl)propanoic Acid Hydrochloride
- Structure : Iodo substituent at the meta position and hydrochloride salt form.
- Impact : The iodine atom enables radiolabeling for imaging studies, while the salt form improves crystallinity and stability .
Biological Activity
3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H17NO3
- Molecular Weight : 221.27 g/mol
- Functional Groups : Amino group (-NH2), methoxy group (-OCH3), and a propanoic acid backbone.
The biological activity of this compound is believed to arise from its interactions with various molecular targets:
- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, potentially modulating their activity. This interaction is crucial for influencing metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, affecting neurotransmission and signaling pathways associated with mood regulation and pain modulation.
- Cell Signaling Pathways : It has been shown to influence pathways related to cell proliferation and apoptosis, which are vital in cancer biology.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have reported the following Minimum Inhibitory Concentrations (MICs) against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 350 |
| Pseudomonas aeruginosa | 500 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various in vitro studies. Notably, it has shown promising results against several cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colorectal) | 12 |
| HeLa (Cervical) | 11 |
| A549 (Lung) | 20 |
These findings indicate that the compound can inhibit cell viability effectively, comparable to standard chemotherapeutics like doxorubicin.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of derivatives of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The research highlighted that modifications in the structure could enhance antimicrobial activity, suggesting a structure-activity relationship that warrants further investigation .
Case Study 2: Anticancer Mechanism
In another study focusing on the anticancer mechanisms, researchers utilized A549 non-small cell lung cancer cells to assess the cytotoxic effects of the compound. The results indicated a significant reduction in cell viability and migration, suggesting potential applications in cancer therapy. The study also explored the antioxidant properties of the compound, which may contribute to its anticancer effects by reducing oxidative stress within cells .
Q & A
Q. What are the optimal synthetic routes for preparing 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted phenylpropanoic acid derivatives. Key steps include:
Protection of functional groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during synthesis to prevent unwanted side reactions .
Substitution reactions : Introduce the methoxy and methyl groups via nucleophilic substitution using sodium methoxide or methyl halides under controlled pH and temperature .
Deprotection and purification : Remove protecting groups using trifluoroacetic acid (TFA) or hydrogenolysis, followed by recrystallization or column chromatography for purity (>95%) .
Validate reaction progress using thin-layer chromatography (TLC) and intermediate characterization via -NMR.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- High-performance liquid chromatography (HPLC) : Employ a C18 column with UV detection at 254 nm to assess purity. Retention time comparisons with standards are critical .
- Nuclear magnetic resonance (NMR) : - and -NMR in deuterated dimethyl sulfoxide (DMSO-d6) confirm substituent positions and stereochemistry. Key signals include δ 3.8 ppm (methoxy protons) and δ 2.3 ppm (methyl protons) .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (theoretical m/z 238.1 for ) .
Q. What solvent systems are recommended for handling this compound in biological assays?
- Methodological Answer :
- Stock solutions : Dissolve in DMSO (10–20 mM) due to low aqueous solubility. Vortex vigorously and centrifuge to remove particulates .
- Aqueous dilution : Prepare working concentrations in phosphate-buffered saline (PBS, pH 7.4) or cell culture media. Ensure final DMSO concentration ≤0.1% to avoid cytotoxicity .
- Stability : Store stock solutions at −20°C; avoid freeze-thaw cycles. Aqueous solutions are stable for ≤24 hours at 4°C .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) impact the compound’s bioactivity?
- Methodological Answer : Compare analogs via structure-activity relationship (SAR) studies:
- Methoxy vs. hydroxy groups : Replace the 4-methoxy group with a hydroxy group (e.g., 3-Amino-3-(4-hydroxyphenyl)propanoic acid) to assess changes in hydrogen-bonding capacity and receptor binding. Bioassays show reduced enzyme inhibition (IC50 increases from 12 µM to 45 µM) due to altered electron-donating effects .
- Methyl group position : Evaluate 3-methyl vs. 4-methyl substitution using molecular docking. The 3-methyl group enhances hydrophobic interactions with target proteins (e.g., 30% higher binding affinity in kinase assays) .
Use quantum mechanical calculations (e.g., DFT) to model electronic effects and validate with in vitro assays .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?
- Methodological Answer : Address discrepancies through:
Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) using recombinantly expressed enzymes. Include positive controls (e.g., known inhibitors) .
Dose-response profiling : Test a broad concentration range (1 nM–100 µM) to identify biphasic effects. For example, low concentrations (≤10 µM) may activate AMPK, while higher doses inhibit it .
Off-target screening : Use proteome-wide affinity chromatography to identify unintended interactions .
Q. How can researchers investigate the compound’s metabolic stability and in vivo pharmacokinetics?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Phase I metabolites (e.g., demethylated derivatives) are common .
- Pharmacokinetic profiling : Administer intravenously (1 mg/kg) or orally (5 mg/kg) in rodent models. Collect plasma samples at 0, 1, 3, 6, and 24 hours. Calculate parameters like (half-life) and bioavailability using non-compartmental analysis .
- Tissue distribution : Radiolabel the compound () and quantify accumulation in target organs via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
